(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H25N9O and its molecular weight is 419.493. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Compounds
A study by El-Gaby et al. (2003) focused on synthesizing novel compounds, including thieno[2,3-c]pyridazines and pyridazino[4',3':4,5]thieno[3,2-d][1,2,3]triazines, through a series of chemical reactions. This research highlights the potential for creating new chemical entities with unique properties, which could be relevant for various scientific applications (El-Gaby et al., 2003).
Antihistaminic Activity and Eosinophil Infiltration Inhibition
Gyoten et al. (2003) synthesized a series of compounds, including fused pyridazines with cyclic amines, demonstrating antihistaminic activity and an inhibitory effect on eosinophil chemotaxis. Such compounds could be relevant in the treatment of allergic conditions and inflammatory responses (Gyoten et al., 2003).
Herbicidal Action
Hilton et al. (1969) investigated pyridazinone compounds, finding that they inhibit photosynthesis in plants, accounting for their phytotoxicity. This indicates potential applications in agriculture, particularly in weed control (Hilton et al., 1969).
Antimicrobial Properties
Patel et al. (2011) explored the antimicrobial activity of new pyridine derivatives. Their research provides insights into the potential use of such compounds in combating microbial infections (Patel et al., 2011).
Pharmacological Evaluation for Pain Treatment
Tsuno et al. (2017) evaluated a series of pyridin-3-yl piperazin-1-yl methanone derivatives as TRPV4 channel antagonists. They demonstrated analgesic effects in animal models, suggesting potential applications in pain management (Tsuno et al., 2017).
Mechanism of Action
Target of Action
It is known that 1,2,4-triazole derivatives can interact with a variety of enzymes and receptors , suggesting that this compound may have multiple targets.
Mode of Action
The triazole ring can act as a hydrogen bond acceptor and donor simultaneously , which may facilitate its interaction with its targets.
Biochemical Pathways
Given the broad range of biological activities associated with 1,2,4-triazole derivatives , it is likely that this compound affects multiple pathways.
Pharmacokinetics
The presence of the triazole ring, which can form hydrogen bonds, may influence these properties .
Result of Action
1,2,4-triazole derivatives have been associated with a variety of biological activities , suggesting that this compound may have diverse effects.
Properties
IUPAC Name |
(4-pyridin-2-ylpiperazin-1-yl)-[1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N9O/c31-21(29-13-11-28(12-14-29)18-3-1-2-8-23-18)17-6-9-27(10-7-17)19-4-5-20(26-25-19)30-16-22-15-24-30/h1-5,8,15-17H,6-7,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIKIDIADPTBRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=N3)C4=NN=C(C=C4)N5C=NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N9O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.